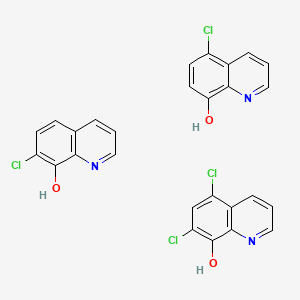

Halquinol

Descripción general

Descripción

Las halquinoles son un grupo de compuestos antimicrobianos derivados de la quinolina. Se utilizan principalmente en medicina veterinaria por su actividad antimicrobiana de amplio espectro contra bacterias, hongos y protozoos. Las halquinoles son conocidas por su eficacia en el tratamiento de infecciones cutáneas y la promoción del crecimiento en aves de corral y cerdos .

Aplicaciones Científicas De Investigación

Halquinols have a wide range of applications in scientific research :

Chemistry: Used as intermediates in the synthesis of other quinoline derivatives.

Biology: Studied for their antimicrobial properties against various pathogens.

Medicine: Used in topical formulations for treating skin infections.

Industry: Employed as growth promoters in poultry and swine, enhancing nutrient absorption and digestion.

Mecanismo De Acción

Las halquinoles ejercen sus efectos antimicrobianos al interrumpir la membrana citoplásmica de los microorganismos, lo que lleva a la muerte celular . Son eficaces contra una amplia gama de bacterias, hongos y protozoos, incluyendo Candida albicans, Escherichia coli, Staphylococcus aureus y Cryptosporidium parvum . Los objetivos moleculares exactos y las vías implicadas en su acción aún están bajo investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de halquinoles implica la halogenación de la 8-hidroxiquinolina. El proceso típicamente incluye los siguientes pasos :

Halogenación: La 8-hidroxiquinolina se hace reaccionar con ácido clorhídrico y peróxido de hidrógeno a una temperatura controlada de 60°C. Esta reacción produce una solución de halogenación.

Neutralización: La solución de halogenación se neutraliza añadiendo sosa cáustica líquida para ajustar el pH a 7.

Refrigeración y centrifugación: La solución neutralizada se enfría a 3-6°C para inducir la cristalización, seguida de una centrifugación para obtener un producto húmedo.

Secado: El producto húmedo se seca al vacío a 60°C hasta que el contenido de agua sea inferior al 0,5%.

Pulverización: El sólido seco se pulveriza y se envasa para obtener el producto final.

Métodos de producción industrial: La producción industrial de halquinoles sigue pasos similares, pero a una escala mayor, asegurando la consistencia y la pureza del producto final. El proceso se optimiza para reducir el consumo de energía y mejorar el rendimiento .

Análisis De Reacciones Químicas

Las halquinoles experimentan diversas reacciones químicas, incluyendo:

Oxidación: Las halquinoles se pueden oxidar para formar derivados de la quinolina.

Reducción: Las reacciones de reducción pueden convertir las halquinoles en derivados menos clorados.

Sustitución: Las halquinoles pueden sufrir reacciones de sustitución en las que los átomos de cloro son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Nucleófilos como las aminas o los tioles.

Productos principales:

Oxidación: Derivados de la quinolina.

Reducción: Derivados de la quinolina menos clorados.

Sustitución: Derivados de la quinolina sustituidos.

4. Aplicaciones en investigación científica

Las halquinoles tienen una amplia gama de aplicaciones en la investigación científica :

Química: Se utilizan como intermediarios en la síntesis de otros derivados de la quinolina.

Biología: Se estudian por sus propiedades antimicrobianas contra diversos patógenos.

Medicina: Se utilizan en formulaciones tópicas para el tratamiento de infecciones cutáneas.

Industria: Se emplean como promotores del crecimiento en aves de corral y cerdos, mejorando la absorción de nutrientes y la digestión.

Comparación Con Compuestos Similares

Las halquinoles son únicas debido a su actividad antimicrobiana de amplio espectro y su estabilidad. Compuestos similares incluyen:

Cloroxina: Otro derivado de la quinolina con propiedades bacteriostáticas y fungistáticas.

5,7-Dicloro-8-hidroxiquinolina: Un componente principal de las halquinoles con actividad antimicrobiana similar.

5-Cloro-8-hidroxiquinolina: Otro componente de las halquinoles con propiedades antimicrobianas.

Las halquinoles destacan por su eficacia en aplicaciones veterinarias y su capacidad para promover el crecimiento del ganado sin afectar significativamente la composición microbiana .

Propiedades

IUPAC Name |

5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQBENAYFZFNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17Cl4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230490 | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8067-69-4 | |

| Record name | Halquinols [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of halquinol?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound exhibits a non-specific depression of tone and motility in isolated intestinal smooth muscle. This effect is also observed in the intestines of intact animals []. These properties are believed to contribute to its therapeutic benefits.

Q2: What is the chemical composition of this compound?

A2: this compound is not a single compound but a mixture obtained by chlorinating 8-hydroxyquinoline. It consists of three main components: 5,7-dichloroquinolin-8-ol (57-74%), 5-chloroquinolin-8-ol (23-40%), and 7-chloroquinolin-8-ol (up to 4%) [][12].

Q3: Are there analytical methods to differentiate and quantify the individual components of this compound?

A3: Yes, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have been successfully employed to identify and quantify the individual components of this compound in bulk drug powders and pharmaceutical formulations [][13].

Q4: What are the primary applications of this compound?

A4: this compound has been traditionally utilized in animal husbandry, particularly in poultry and swine rearing, for its antimicrobial properties to combat microbial infections and potentially promote growth [].

Q5: Has this compound been investigated for its effectiveness against bacterial infections in fish?

A5: Yes, studies have explored the addition of this compound to artificial feed for its potential to control bacterial infections in fish, particularly in baung (Mystus nemurus) seed [].

Q6: What challenges are associated with the formulation of this compound?

A6: this compound's low solubility in water presents challenges in its formulation and can potentially impact its bioavailability [].

Q7: Are there strategies to improve this compound's stability or solubility?

A7: Research suggests that incorporating this compound into a cream or Plastibase formulation can enhance its stability for topical applications [].

Q8: What is known about the toxicity of this compound?

A8: Studies in rats indicate that this compound, at higher doses, can exhibit hepatotoxic and nephrotoxic effects. These effects are dose-dependent and were observed after 28 days of oral administration [].

Q9: Does this compound leave residues in animal products?

A9: Yes, a study in Catla catla (a fish species) found that this compound residues were detectable in tissues after 7 days of treatment []. This highlights the importance of withdrawal periods to ensure food safety.

Q10: Are there potential alternatives to this compound for growth promotion in livestock?

A10: Yes, research is actively exploring various alternatives, including probiotics, prebiotics, organic acids, and phytogenic feed additives [][18][22][28]. These alternatives aim to achieve similar growth-promoting effects while minimizing the potential risks associated with antimicrobial resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)

![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)

![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)

![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)